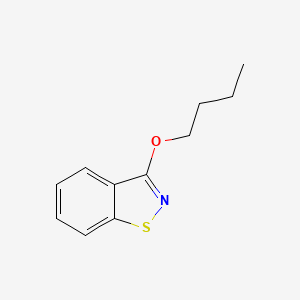3-Butoxy-1,2-benzisothiazole
CAS No.: 40991-40-0
Cat. No.: VC3905244
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40991-40-0 |
|---|---|
| Molecular Formula | C11H13NOS |
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | 3-butoxy-1,2-benzothiazole |
| Standard InChI | InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | AZHMYAOAMGOQQJ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=NSC2=CC=CC=C21 |
| Canonical SMILES | CCCCOC1=NSC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Features
Table 1: Estimated Physicochemical Properties of 3-Butoxy-1,2-Benzisothiazole
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₃NOS (theoretical) |
| Molecular Weight | 223.29 g/mol |
| LogP (Partition Coefficient) | ~2.99 (extrapolated from ) |
| Topological Polar Surface Area | 58.06 Ų |
The LogP value, indicative of moderate lipophilicity, aligns with trends observed in alkyl- and alkoxy-substituted benzisothiazoles .
Synthesis and Industrial Production
Halogenation-Cyclization Strategies
Patent literature reveals that 1,2-benzisothiazol-3-ones serve as precursors for halogenated derivatives via reactions with thionyl halides (e.g., SOCl₂) in polar solvents . For 3-butoxy derivatives, a plausible route involves:
-
Sulfuration: Introducing a thiol group at the 2-position of a benzamide precursor.
-
Alkoxylation: Substituting the thiol group with butoxy via nucleophilic displacement.
-
Cyclization: Using halogenating agents like sulfuryl chloride (SO₂Cl₂) to form the isothiazole ring .
Example Reaction Pathway:
This method, adapted from EP 0657438 B1, achieves yields >95% for analogous compounds .
Challenges in Scalability
Industrial production faces hurdles such as:
-
Byproduct Management: Phosphorus halides generated during cyclization require careful separation .
-
Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) optimize reaction efficiency but complicate waste treatment .
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
-
¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), butoxy methylene (δ 3.5–4.0 ppm), and alkyl chain protons (δ 0.8–1.7 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 223.29 and fragments corresponding to [C₇H₅NS]⁺ (m/z 135.01) .
Applications and Biological Activity
Pharmacokinetic Considerations
Studies on benzisothiazolinone (BIT) reveal:
-
Rapid Absorption: Oral bioavailability is limited by first-pass metabolism (<20%) .
-
Dermal Penetration: Continuous skin absorption increases systemic exposure (bioavailability 2.13× oral) .
These findings suggest 3-butoxy derivatives may require formulation adjustments to optimize delivery.
Future Research Directions
-
Synthetic Optimization: Develop solvent-free cyclization methods to improve sustainability.
-
Toxicokinetic Studies: Assess bioaccumulation and organ-specific toxicity in mammalian models.
-
Application Trials: Evaluate efficacy in polymer preservation and agrochemical formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume